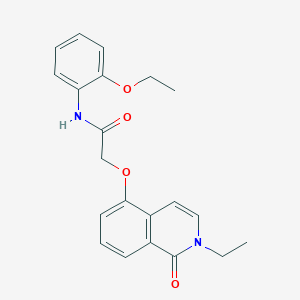![molecular formula C22H23N7O2S B11244145 7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11244145.png)
7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-DIMETHYLBENZENESULFONYL)-4-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}PIPERAZINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperazine ring, a triazolopyrimidine moiety, and a benzenesulfonyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(2,4-DIMETHYLBENZENESULFONYL)-4-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}PIPERAZINE involves multiple steps, starting with the preparation of the triazolopyrimidine core. This core is typically synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzenesulfonyl group via sulfonylation. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
1-(2,4-DIMETHYLBENZENESULFONYL)-4-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential as a therapeutic agent in the treatment of various diseases, particularly cancer, due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 1-(2,4-DIMETHYLBENZENESULFONYL)-4-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazolopyrimidine moiety is known to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1-(2,4-DIMETHYLBENZENESULFONYL)-4-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}PIPERAZINE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolopyrazine derivatives: These compounds also possess a triazole ring and are known for their antimicrobial and anticancer properties.
Properties
Molecular Formula |
C22H23N7O2S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
7-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C22H23N7O2S/c1-16-8-9-19(17(2)14-16)32(30,31)28-12-10-27(11-13-28)21-20-22(24-15-23-21)29(26-25-20)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3 |
InChI Key |
CLDUYYCPIXDXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydro-2H-chromen-6-yl)ethanone](/img/structure/B11244072.png)
![N-Benzyl-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide](/img/structure/B11244082.png)
![1,1'-(6-(3,4-dichlorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11244088.png)
![2-Ethyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one](/img/structure/B11244093.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide](/img/structure/B11244096.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide](/img/structure/B11244101.png)
![7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11244112.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11244129.png)
![4-(phenylsulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11244131.png)


![7-chloro-5-(methylsulfonyl)-N-[3-(propan-2-yloxy)propyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11244158.png)
![methyl 2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11244159.png)
